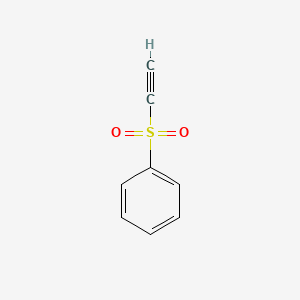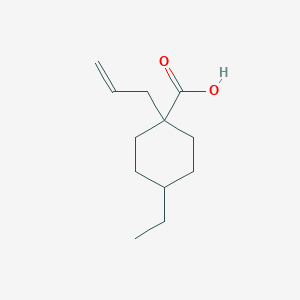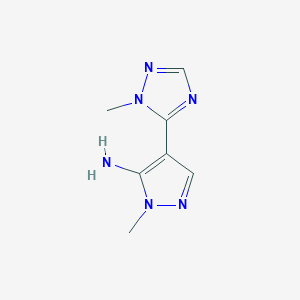
2-(4-Bromo-2-thiazolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-thiazolyl)ethanol is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(4-Bromo-2-thiazolyl)ethanol typically involves the reaction of 4-bromo-2-thiazolyl lithium with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Bromo-2-thiazolyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
2-(4-Bromo-2-thiazolyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial and antifungal properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antitumor activities, is ongoing.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-thiazolyl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-thiazolyl)ethanol include other thiazole derivatives like 2-(4-Chloro-2-thiazolyl)ethanol and 2-(4-Methyl-2-thiazolyl)ethanol. These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The presence of the bromine atom in this compound makes it unique and can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
1501635-52-4 |
|---|---|
Molecular Formula |
C5H6BrNOS |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2 |
InChI Key |
VHXXZOBYLIVGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


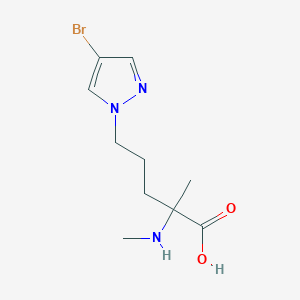
![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
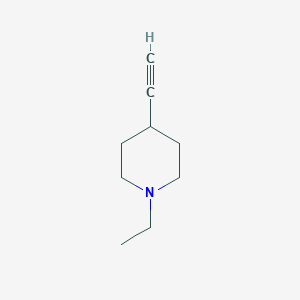
![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
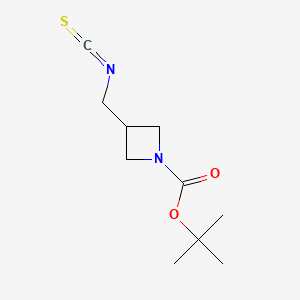
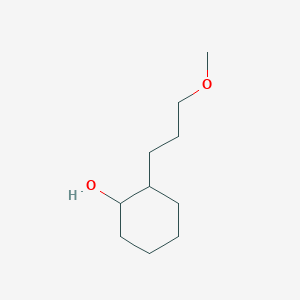
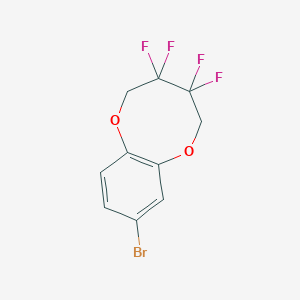
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
